BKI-1369

Cystoisospora suis Apicomplexa in vitro efficacy

Procure BKI-1369 for your preclinical research in cryptosporidiosis. This specific bumped kinase inhibitor (BKI) ensures precise CDPK1 targeting, distinguishing it from other BKIs. Its robust efficacy in piglet models and low developmental toxicity profile provide a reliable standard for reproducible studies in both human and veterinary applications.

Molecular Formula C23H27N7O
Molecular Weight 417.5 g/mol
Cat. No. B10824509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKI-1369
Molecular FormulaC23H27N7O
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C
InChIInChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26)
InChIKeyAWJAAKKEYXUCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BKI-1369: A Preclinical Lead Bumped Kinase Inhibitor for Apicomplexan Parasitic Diseases


BKI-1369 is a bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a mechanism distinct from mammalian kinases due to a unique glycine gatekeeper residue [1]. It has emerged as a preclinical lead candidate for treating cryptosporidiosis and other apicomplexan infections in both human and veterinary medicine [2].

Why BKI-1369 Cannot Be Substituted by Other Bumped Kinase Inhibitors


Despite belonging to the BKI class, compounds cannot be generically interchanged. Subtle structural modifications among BKIs result in profound differences in their polypharmacology, particularly regarding cross-reactivity with human targets like the hERG channel and off-target developmental toxicity profiles [1]. BKI-1369 exhibits a unique combination of potent, broad-spectrum anti-parasitic activity and a favorable early-stage safety profile compared to several analogs [2], making its specific procurement critical for reproducible research.

Quantitative Differentiation Evidence for BKI-1369 Procurement


Potency Against Cystoisospora suis Merozoite Proliferation

BKI-1369 demonstrates high potency against C. suis merozoite proliferation in vitro, with an IC50 of 35 nM [1]. This is in contrast to the clinical standard, toltrazuril, which has a reported IC50 of 20 µM [2], and another BKI analog, BKI-1517, with an IC50 of 0.22 µM [1]. This indicates a >500-fold improvement in potency over toltrazuril and a 6-fold improvement over BKI-1517.

Cystoisospora suis Apicomplexa in vitro efficacy

Efficacy Against Clinically Relevant Cryptosporidium Species

BKI-1369 demonstrates superior potency against multiple Cryptosporidium species and strains compared to the only FDA-approved drug, nitazoxanide [1]. In vitro, BKI-1369 is significantly more potent (IC50: 0.0009 µM) against C. parvum than nitazoxanide, which is only approximately 30% effective in malnourished children [2]. This high potency translates to robust in vivo efficacy in a gnotobiotic piglet model of acute diarrhea caused by C. hominis [1].

Cryptosporidium hominis Cryptosporidium parvum antiparasitic

Embryo Toxicity Profile Relative to Other Bumped Kinase Inhibitors

In a comparative assessment, BKI-1369 exhibited a favorable embryo toxicity profile compared to other BKIs. In a zebrafish embryo development assay, BKI-1369 and two other compounds (BKI-1294 and BKI-1770) showed very low embryo toxicity, with negative impact scores assigned only at high concentrations (≥40 µM) [1]. In contrast, other BKIs caused detrimental effects on embryo development at concentrations as low as 0.2 µM [1].

developmental toxicity zebrafish pregnancy safety

Cardiotoxicity Risk Profile (hERG Channel Inhibition)

BKI-1369 demonstrates a moderate, quantifiable level of hERG channel inhibition (IC50 = 1.52 µM) . While this is a potential safety liability, it is a known and manageable parameter. In contrast, its predecessor BKI-1294 was a more potent hERG inhibitor, with an IC50 of 0.38 µM [1]. Therefore, BKI-1369 represents a 4-fold improvement in this specific cardiotoxicity risk compared to the earlier lead compound in the series.

hERG cardiotoxicity safety pharmacology

Activity Against Toltrazuril-Resistant Parasite Strains

In a study on Cystoisospora suis infection in piglets, BKI-1369 demonstrated equivalent, high-level efficacy against both a toltrazuril-sensitive strain (Wien-I) and a toltrazuril-resistant strain (Holland-I) [1]. A 5-day treatment (10 mg/kg twice daily) effectively suppressed oocyst excretion and diarrhea in both groups, demonstrating that its mechanism of action is not affected by resistance to the standard-of-care drug toltrazuril.

drug resistance Cystoisospora suis veterinary parasitology

Optimal Application Scenarios for BKI-1369 Based on Preclinical Evidence


Investigating Cryptosporidiosis in Preclinical Models

BKI-1369 is the optimal tool compound for studies aiming to validate Cryptosporidium CDPK1 as a therapeutic target or to screen for combination therapies. Its superior potency against multiple Cryptosporidium species compared to nitazoxanide, demonstrated both in vitro (IC50 = 0.0009 µM) and in a gnotobiotic piglet model of C. hominis infection, ensures robust, dose-dependent efficacy [1].

Studying Drug Resistance Mechanisms in Apicomplexan Parasites

For researchers investigating the emergence and mechanism of drug resistance, BKI-1369 serves as a critical control and investigative tool. Its proven, equal efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis makes it an ideal compound for comparative studies aimed at identifying new drug targets or understanding cross-resistance profiles [1].

Evaluating Developmental and Reproductive Toxicity (DART) of BKIs

BKI-1369 is a key reference standard for DART studies within the BKI class. Its defined and favorable profile in the zebrafish embryo development assay, where it shows toxicity only at high concentrations (≥40 µM), makes it a benchmark for evaluating the safety of new BKI analogs [1]. This allows for direct, quantitative comparison of developmental toxicity potential.

Veterinary Parasitology Research and Drug Development

In veterinary research, particularly for livestock diseases like porcine cystoisosporosis, BKI-1369 is an invaluable reference compound. Its demonstrated efficacy, favorable pharmacokinetics (achieving a plasma concentration of 11.7 µM in piglets), and broad safety profile in an animal model provide a robust, well-characterized baseline for benchmarking new anti-parasitic candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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